molecular formula C29H34N2O7S2 B2946590 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-33-0

ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate

Cat. No. B2946590
CAS RN: 476365-33-0
M. Wt: 586.72
InChI Key: DYNOQESTKIGWAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds . The compound also contains a sulfamoyl group and a thiophene ring, which are found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the sulfamoyl group can participate in substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of the benzo[d][1,3]dioxol-5-ylmethyl group .

properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O7S2/c1-5-14-31(15-6-2)40(34,35)22-11-9-21(10-12-22)27(32)30-28-26(29(33)36-7-3)19(4)25(39-28)17-20-8-13-23-24(16-20)38-18-37-23/h8-13,16H,5-7,14-15,17-18H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNOQESTKIGWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate

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